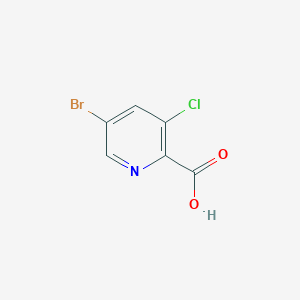

5-Bromo-3-chloropyridine-2-carboxylic acid

Descripción

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov Its prevalence is notable in a wide range of FDA-approved drugs, natural products, and agrochemicals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for molecular interactions with biological targets. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, another important factor in molecular recognition. The ability to modify the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Strategic Role of Halogenation in Pyridine Functionalization

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring, is a powerful strategy for functionalization. Halogen atoms can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the acidity or basicity of other functional groups. Moreover, halogenated pyridines are versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from relatively simple halogenated precursors. This strategic use of halogenation is fundamental to the synthesis of a diverse array of substituted pyridines for screening in drug discovery and materials science.

Overview of the Research Landscape Surrounding 5-Bromo-3-chloropyridine-2-carboxylic Acid

This compound is a dihalogenated pyridine carboxylic acid that has emerged as a compound of interest, primarily as a potential intermediate in the synthesis of more complex molecules. guidechem.com While extensive peer-reviewed research solely dedicated to this specific compound is not abundant, its structural motifs are present in molecules explored in patent literature, particularly in the agrochemical and pharmaceutical sectors. The presence of two different halogen atoms (bromine and chlorine) at specific positions, along with a carboxylic acid group, offers multiple points for chemical modification, making it a potentially valuable building block for combinatorial chemistry and the synthesis of targeted compound libraries. Research on similar polysubstituted pyridine derivatives has shown a range of biological activities, including herbicidal and fungicidal properties, suggesting potential avenues of investigation for compounds derived from this compound. researchgate.net

The following table summarizes the key identifiers and some physicochemical properties of this compound.

| Identifier | Value |

|---|---|

| CAS Number | 1189513-51-6 |

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 g/mol |

| Predicted Boiling Point | 322.3±42.0 °C |

| Predicted Melting Point | 157-159°C |

| Predicted Density | 1.917±0.06 g/cm³ |

A plausible synthetic route to this compound, based on general methods for the synthesis of halogenated pyridine carboxylic acids, could involve a multi-step process starting from a suitable pyridine precursor. For example, a synthesis could potentially begin with a commercially available aminopyridine, which is then subjected to diazotization and halogenation reactions to introduce the chloro and bromo substituents. Subsequent carboxylation would yield the final product. For instance, a patented synthesis method for a similar compound, 3-chloro-5-bromo-2-picolinic acid, starts with 3-aminopyridine. patsnap.com This is treated with hydrochloric acid and hydrogen peroxide to form a diazonium salt, which then reacts with cuprous chloride to yield 2,3-dichloropyridine. Further steps would then be required to introduce the bromine and carboxylic acid functionalities at the desired positions. patsnap.com

While detailed spectroscopic data for this compound is not widely published in peer-reviewed literature, predicted NMR and IR spectral data are available from chemical supplier databases. For comparison, the characteristic infrared absorption bands for a carboxylic acid C=O stretch typically appear in the range of 1760-1690 cm⁻¹, and the O-H stretch is a broad band from 3300-2500 cm⁻¹. libretexts.org The C-Cl and C-Br stretching vibrations would be expected in the fingerprint region of the IR spectrum, typically between 850-515 cm⁻¹. libretexts.org

The research landscape for this compound is primarily defined by its potential as a synthetic intermediate. Its structural features are found in compounds that are precursors to biologically active molecules. For example, patent literature describes the use of similar bromo-chloro-pyridine structures in the synthesis of pyrazole-based compounds, which are of interest in agrochemical and pharmaceutical research. google.com The strategic placement of the bromine and chlorine atoms allows for selective reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This differential reactivity is a key advantage in the design of complex synthetic pathways.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHRXSNSIGEBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672923 | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189513-51-6 | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Chloropyridine 2 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the required substituents onto a pyridine (B92270) ring in a single or minimal number of steps. These methods are often sought for their efficiency and atom economy. However, achieving the specific 5-bromo-3-chloro substitution pattern on a pyridine-2-carboxylic acid framework through a direct approach presents significant regioselectivity challenges.

Regioselective Halogenation of Pyridine Carboxylic Acid Precursors

The direct, regioselective halogenation of a pre-existing pyridine-2-carboxylic acid or its derivatives to introduce both a bromine atom at the 5-position and a chlorine atom at the 3-position in a single step is a complex task. The directing effects of the carboxylic acid group and the existing halogen substituents, as well as the inherent reactivity of the pyridine ring, must be carefully controlled.

Research into the regioselective halogenation of pyridines has explored various reagents and conditions. However, the simultaneous and controlled introduction of two different halogens at specific positions on a pyridine carboxylic acid is not widely documented. The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions which can lead to a mixture of products or decomposition.

Introduction of Carboxylic Acid Functionality onto Halogenated Pyridine Systems

An alternative direct approach involves the introduction of a carboxylic acid group at the 2-position of a pre-existing 5-bromo-3-chloropyridine scaffold. Methods for the carboxylation of halogenated pyridines could potentially be employed.

While various methods for the carboxylation of aromatic and heteroaromatic compounds exist, their application to a di-halogenated pyridine like 5-bromo-3-chloropyridine to specifically yield the 2-carboxylic acid derivative is not prominently described in the available scientific literature. Challenges in this approach include the potential for competing side reactions, such as hydrolysis of the halogen substituents or the formation of other regioisomers.

Multi-Step Synthesis Pathways

Due to the challenges associated with direct synthesis, multi-step pathways are more commonly employed for the preparation of 5-Bromo-3-chloropyridine-2-carboxylic acid. These routes offer greater control over the regiochemistry by introducing the substituents in a sequential and controlled manner.

Sequential Introduction of Bromine and Chlorine Substituents

A logical multi-step approach involves the sequential halogenation of a suitable pyridine precursor. This can be achieved by first introducing one halogen and then the second, or by starting with a precursor that already contains one of the desired halogens.

A documented synthetic route for 3-chloro-5-bromo-2-picolinic acid (an alternative name for this compound) starts from 3-aminopyridine. This pathway involves the initial formation of 2,3-dichloropyridine, followed by the introduction of the carboxylic acid functionality and subsequent bromination.

The key steps in this synthesis are outlined below:

Diazotization and Chlorination of 3-Aminopyridine: 3-Aminopyridine is treated with a diazotizing agent in the presence of a chloride source to yield 3-chloropyridine. A subsequent chlorination step can yield 2,3-dichloropyridine.

Introduction of the Cyano Group: The 2-chloro substituent in 2,3-dichloropyridine can be selectively replaced by a cyano group.

Hydrolysis to Carboxylic Acid: The cyano group is then hydrolyzed to a carboxylic acid, yielding 3-chloropyridine-2-carboxylic acid.

Bromination: The final step is the regioselective bromination of 3-chloropyridine-2-carboxylic acid to introduce the bromine atom at the 5-position.

A representative procedure for the final bromination step is detailed in the following table:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-chloropyridine-2-carboxylic acid | N-bromosuccinimide (NBS) | This compound |

The selective bromination of a substituted pyridine ring is a crucial step in many multi-step syntheses of this compound. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic and heteroaromatic compounds. The directing effects of the existing substituents on the pyridine ring will determine the position of bromination. In the case of 3-chloropyridine-2-carboxylic acid, the combined directing effects of the chloro and carboxylic acid groups favor the introduction of the bromine atom at the 5-position.

| Precursor | Brominating Agent | Conditions | Major Product |

| 3-chloropyridine-2-carboxylic acid | N-Bromosuccinimide | - | This compound |

Similarly, selective chlorination is a key transformation in the synthesis of the target compound. In the multi-step pathway starting from 3-aminopyridine, the initial step involves the introduction of a chlorine atom at the 3-position via a Sandmeyer-type reaction on the corresponding diazonium salt. The subsequent introduction of a chlorine atom at the 2-position can be more challenging and may require specific strategies to achieve the desired regioselectivity. The use of diazotization followed by reaction with a copper(I) chloride catalyst is a common method for introducing chlorine onto a pyridine ring.

| Precursor | Chlorinating Agent | Conditions | Major Product |

| 3-Aminopyridine (diazotized) | Copper(I) chloride/HCl | Diazotization followed by Sandmeyer reaction | 3-Chloropyridine |

Formation of the Carboxylic Acid Moiety

A key step in the synthesis of the target molecule is the introduction of the carboxylic acid group at the C-2 position of the pyridine ring. This can be achieved through several methods, primarily by oxidizing a precursor alkyl group or by direct carbonylation of a halogenated pyridine.

A common and fundamental strategy for creating pyridine-2-carboxylic acids involves the oxidation of a 2-alkylpyridine precursor. In a hypothetical synthesis for this compound, this would involve the oxidation of 5-bromo-3-chloro-2-methylpyridine. Strong oxidizing agents are typically required for this transformation.

Common Oxidizing Agents for Alkylpyridine Oxidation:

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic conditions, elevated temperature |

| Selenium Dioxide (SeO₂) | Often used for selective oxidation |

| Nitric Acid (HNO₃) | Harsh conditions, may lead to side reactions |

| Catalytic Oxidation | Using catalysts like RuO₄ with a co-oxidant |

The choice of oxidant and reaction conditions is crucial to ensure high yield and to prevent over-oxidation or degradation of the pyridine ring, which is sensitive to harsh oxidative environments. The electron-withdrawing nature of the bromo and chloro substituents on the ring can influence the reactivity of the alkyl group.

Carbonylation offers a direct route to carboxylic acids from halo-pyridines. This method involves the reaction of a halogenated pyridine with carbon monoxide in the presence of a transition metal catalyst, typically palladium. For the synthesis of this compound, a suitable precursor would be a 2,5-dibromo-3-chloropyridine or a 2,3-dichloro-5-bromopyridine.

The reaction proceeds by inserting carbon monoxide into the carbon-halogen bond, followed by hydrolysis to yield the carboxylic acid. The regioselectivity of the carbonylation can often be controlled by the choice of catalyst, ligands, and reaction conditions, taking advantage of the differential reactivity of the halogen atoms at various positions on the pyridine ring. chimia.ch For instance, the reactivity of halogens on the pyridine ring towards palladium-catalyzed carbonylation often follows the order I > Br > Cl, and the position on the ring (e.g., 2- or 5-position) also plays a significant role. chimia.ch

Table of Palladium Catalysts for Carbonylation:

| Catalyst System | Ligand | Base | Solvent |

| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | Triethylamine | Methanol |

| PdCl₂(dppf) | dppf | DIPEA | Dioxane |

| (BINAP)PdCl₂ | BINAP | Triethylamine | Methanol |

These reactions are typically carried out under a positive pressure of carbon monoxide. acs.orgmdpi.com The use of bidentate phosphine ligands like BINAP has been shown to be effective for the carbonylation of various heteroaromatic chlorides under relatively mild conditions.

Advanced Synthetic Techniques and Catalysis

Modern organic synthesis relies heavily on advanced catalytic methods to construct complex molecules with high efficiency and selectivity. The synthesis of a highly substituted pyridine like this compound can benefit significantly from these techniques.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis of substituted pyridines. researchgate.net Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the modular construction of the pyridine core by sequentially introducing different substituents. researchgate.net

In a synthetic approach to this compound, one could envision starting with a di- or tri-halogenated pyridine and using cross-coupling reactions to introduce the necessary carbon framework before a final oxidation or carbonylation step. For example, a Suzuki coupling could be used to introduce a methyl group at the 2-position, which is then oxidized to the carboxylic acid. The choice of catalyst and reaction conditions is critical to control which halogen atom reacts, exploiting the differences in their reactivity.

Examples of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent + Organic halide | C-C |

| Sonogashira | Terminal alkyne + Organic halide | C-C (sp²-sp) |

| Heck | Alkene + Organic halide | C-C (vinyl-aryl) |

| Negishi | Organozinc reagent + Organic halide | C-C |

These methods provide a versatile platform for accessing a wide range of polysubstituted pyridines. rsc.orgrsc.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edubaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.org

For pyridine systems, various functional groups, including halogens (chloro, bromo), amides, and carbamates, can act as DMGs. harvard.edu This allows for the precise introduction of substituents at positions that might be difficult to access through classical electrophilic aromatic substitution. For instance, a chloro or bromo substituent on the pyridine ring can direct lithiation to an adjacent position, which can then be functionalized. This strategy is highly valuable for the synthesis of intricately substituted pyridines. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions is crucial to avoid side reactions like halogen-metal exchange or addition to the pyridine ring. harvard.edu

Decarboxylative halogenation is a reaction that involves the replacement of a carboxylic acid group with a halogen atom. nih.govacs.org While this reaction represents the reverse of one of the key steps in the synthesis of the target molecule, understanding this process is relevant as it is a known transformation for (hetero)aromatic carboxylic acids. nih.govacs.orgpku.edu.cnjackwestin.com

The classic example is the Hunsdiecker reaction, which traditionally uses a silver salt of the carboxylic acid with elemental bromine. pku.edu.cn More modern methods have been developed that are catalytic and have a broader substrate scope. princeton.edu For pyridine carboxylic acids, this reaction provides a route to halopyridines. Studies have shown that various regioisomers of pyridine carboxylic acids, including picolinic (2-), nicotinic (3-), and isonicotinic (4-) acids, can undergo decarboxylative bromination, chlorination, and iodination under specific catalytic conditions. princeton.edu

Examples of Decarboxylative Halogenation of Pyridine Carboxylic Acids: princeton.edu

| Substrate | Halogenating Agent | Product | Yield (%) |

| Picolinic Acid | N-Bromosuccinimide (NBS) | 2-Bromopyridine | 53-76 |

| Nicotinic Acid | N-Bromosuccinimide (NBS) | 3-Bromopyridine | 70-75 |

| Isonicotinic Acid | N-Iodosuccinimide (NIS) | 4-Iodopyridine | 59 |

| 6-Chloropicolinic Acid | N-Chlorosuccinimide (NCS) | 2-Chloro-6-halopyridine | 46-98 |

These reactions typically proceed via radical intermediates and highlight the chemical reactivity of the carboxylic acid group on a pyridine ring under specific conditions. nih.govprinceton.edu

Reactivity and Derivatization of 5 Bromo 3 Chloropyridine 2 Carboxylic Acid

Reactions Involving the Pyridine (B92270) Heterocycle

The pyridine ring in this molecule is highly deactivated towards electrophilic substitution due to the electronegativity of the nitrogen atom and the deactivating effects of the chloro, bromo, and carboxyl substituents. uoanbar.edu.iq Conversely, these same electronic properties render the ring susceptible to nucleophilic attack and facilitate metal-catalyzed cross-coupling reactions at the halogenated positions. uoanbar.edu.iqgoogle.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems bearing a suitable leaving group. In halopyridines, the positions ortho and para to the ring nitrogen are particularly activated for SNAr. uoanbar.edu.iqacs.org For 5-bromo-3-chloropyridine-2-carboxylic acid, the chlorine atom at the C-3 position and the bromine atom at the C-5 position are potential sites for substitution.

The feasibility and regioselectivity of SNAr reactions on polyhalogenated pyridines depend on several factors, including the nature of the halogen, the stability of the intermediate Meisenheimer complex, and the specific nucleophile and reaction conditions employed. nih.govresearchgate.net Generally, in SNAr, fluoride is the best leaving group, followed by chloride, bromide, and iodide. However, the electronic activation of the substitution site is often the dominant factor. Functionalization at the 5-position of related 5-halo-pyridine derivatives can be achieved through nucleophilic aromatic substitution. google.com Research on similarly substituted pyridines shows that high regioselectivity can be achieved by carefully choosing the nucleophile and solvent system. nih.gov For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide favors substitution at the 2-position, whereas reaction with 4-methylbenzenethiolate anion is highly selective for the 6-position. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of heteroaryl halides. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most widely used of these transformations. mdpi.comtcichemicals.com

A key aspect of cross-coupling reactions on polyhalogenated substrates is the differential reactivity of the various halogens. In palladium-catalyzed reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. researchgate.net This predictable reactivity trend allows for the regioselective functionalization of this compound. The C-5 bromine atom is significantly more reactive than the C-3 chlorine atom, enabling selective Suzuki-Miyaura coupling at the C-5 position while leaving the C-3 chloro substituent intact for potential downstream modifications. mdpi.comresearchgate.net

Studies on the closely related compound, 5-bromo-2-methylpyridin-3-amine, demonstrate the successful Suzuki-Miyaura coupling with a variety of arylboronic acids at the C-5 position. mdpi.com These reactions are typically carried out using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate in a mixed solvent system. mdpi.com

| Arylboronic Acid Partner | Catalyst System | Resulting Structure at C-5 |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Phenyl |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Methylphenyl (p-tolyl) |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3,5-Dimethylphenyl |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Methoxyphenyl |

| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 3-Chloro-4-fluorophenyl |

The presence of two different halogen atoms on the pyridine ring of this compound allows for highly regioselective, stepwise functionalization. The differential reactivity of the C-Br and C-Cl bonds is the primary tool for achieving this selectivity. researchgate.net

A common synthetic strategy involves exploiting the higher reactivity of the C-5 bromine in palladium-catalyzed cross-coupling reactions first. mdpi.commdpi.com For example, a Suzuki-Miyaura or other cross-coupling reaction can be performed selectively at the C-5 position. The resulting 5-aryl-3-chloropyridine-2-carboxylic acid derivative retains the chlorine atom at the C-3 position, which can then be targeted in a subsequent transformation. This second step could be another metal-catalyzed coupling (though requiring more forcing conditions) or a nucleophilic aromatic substitution, effectively allowing for the controlled, sequential introduction of two different substituents onto the pyridine core. This stepwise approach provides a powerful pathway to complex, highly functionalized pyridine derivatives. mdpi.com

Differential Reactivity of Bromine and Chlorine Substituents

Selective Cleavage and Functionalization of Halogen Atoms

The presence of both bromine and chlorine atoms on the pyridine ring of this compound allows for selective functionalization due to the inherent differences in the reactivity of carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. rsc.org

This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Pd(0)), which is the rate-determining step in many cross-coupling catalytic cycles. rsc.org

Consequently, it is possible to selectively perform a cross-coupling reaction at the C5-Br position of this compound while leaving the C3-Cl position intact. rsc.org For example, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield a 5-aryl-3-chloropyridine-2-carboxylic acid derivative. rsc.orgresearchgate.netnih.gov Similarly, a Sonogashira coupling with a terminal alkyne would selectively occur at the C-Br bond. wikipedia.orgscirp.orgnih.gov This selective functionalization is a cornerstone for building molecular complexity in a controlled manner.

Orthogonal Functionalization Strategies

Orthogonal functionalization refers to the stepwise modification of multiple reactive sites on a single molecule, where the reaction at one site does not interfere with the others. The differential reactivity of the bromine and chlorine substituents in this compound is ideal for implementing such strategies. db-thueringen.denih.gov

A typical orthogonal strategy for this molecule would involve a two-step sequence of cross-coupling reactions. nih.gov

First Coupling: A palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, is performed under conditions optimized for the more reactive C-Br bond. This allows for the introduction of a desired substituent at the C5 position. rsc.orgdb-thueringen.de

Second Coupling: The resulting 5-substituted-3-chloropyridine derivative can then undergo a second cross-coupling reaction at the less reactive C-Cl position. This step typically requires more forcing conditions, such as a different palladium catalyst/ligand system, a stronger base, or higher temperatures, to achieve oxidative addition at the C-Cl bond.

This sequential approach allows for the programmed synthesis of diverse, unsymmetrically substituted pyridine derivatives. For example, one could first introduce an aryl group at C5 via a Suzuki reaction and then introduce an alkynyl group at C3 via a Sonogashira reaction, or vice versa if the coupling partners are chosen appropriately. This methodology is highly valuable in medicinal chemistry and materials science for creating libraries of complex molecules.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, the pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. youtube.comwikipedia.org This makes pyridine significantly less reactive towards electrophiles than benzene and its reactivity is often compared to that of nitrobenzene. youtube.com

The reactivity of the pyridine ring in this compound is further diminished by the presence of three strongly electron-withdrawing groups: the bromine atom, the chlorine atom, and the carboxylic acid group. These substituents deactivate the ring, making electrophilic aromatic substitution exceedingly difficult to achieve under standard conditions. wikipedia.orgpearson.com

If an EAS reaction were to occur, the directing effects of the existing substituents and the pyridine nitrogen would need to be considered. The pyridine nitrogen atom strongly directs incoming electrophiles to the meta-position (C3 and C5). youtube.comaklectures.com In this specific molecule, both C3 and C5 positions are already substituted. The remaining open position is C4. Directing an electrophile to this position would be challenging due to the strong deactivating effects of all surrounding groups.

Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. youtube.comwikipedia.org This forms a pyridinium ion, which is even more electron-deficient and thus more strongly deactivated towards electrophilic attack than the neutral pyridine. youtube.com Therefore, direct electrophilic aromatic substitution on the pyridine ring of this compound is generally considered not to be a viable synthetic strategy. Alternative methods, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, are the preferred routes for further functionalization of this heterocyclic system.

Applications in Organic Synthesis and Materials Science

Versatile Building Block for Complex Heterocyclic Structures

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry and materials science, found in thousands of biologically active compounds and functional materials. nih.govenpress-publisher.com Compounds like 5-Bromo-3-chloropyridine-2-carboxylic acid serve as high-value starting materials for creating more complex, substituted pyridine structures.

Pyridine-based heterocycles are among the most prevalent pharmacophores in drug development. nih.gov The inherent structure of this compound makes it an ideal precursor for building more intricate pyridine-containing frameworks. The carboxylic acid group can be converted into esters, amides, or other functional groups, while the bromine and chlorine atoms provide handles for cross-coupling reactions (like Suzuki or Stille couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. This versatility allows chemists to use this single molecule as a foundation to develop a wide array of complex derivatives with potential therapeutic applications. enpress-publisher.comnih.gov

The presence of multiple, distinct functional groups on this compound facilitates the synthesis of highly substituted pyridine derivatives. The differential reactivity of the bromine and chlorine atoms, along with the carboxylic acid at the 2-position, allows for a controlled, stepwise introduction of various substituents onto the pyridine ring. For example, palladium-catalyzed cross-coupling reactions, which are highly effective for bromo-pyridines, can be used to introduce aryl or alkyl groups at the 5-position. mdpi.com Subsequent reactions can then target the chloro or carboxyl group, leading to the efficient construction of polysubstituted pyridines that would be difficult to synthesize through other methods. nih.gov

Key Intermediate in Agrochemical Development

The precise architecture of this compound makes it structurally significant in the development of modern agrochemicals. Halogenated pyridine derivatives are crucial components in many potent insecticides and fungicides. enpress-publisher.comnih.gov

The anthranilic diamide (B1670390) class of insecticides represents a major advancement in pest management, acting on insect ryanodine (B192298) receptors. researchgate.netnih.gov Two leading examples, Chlorantraniliprole and Cyantraniliprole, have complex molecular structures that incorporate a substituted pyridine ring. nih.govnih.gov The synthesis of these insecticides relies on a key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. google.comscimplify.compatsnap.com This critical precursor contains the 3-chloropyridin-2-yl moiety, which ultimately forms a part of the final insecticide molecule. This compound, as a multi-functionalized pyridine building block, is a relevant precursor for the synthesis of such complex agrochemical intermediates. The construction of the pyrazole-pyridine core of these insecticides often starts from simpler, functionalized pyridine molecules. google.com

Chlorantraniliprole is formally the condensation product of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. nih.gov Similarly, Cyantraniliprole is synthesized from the same pyridine-pyrazole intermediate but condensed with a different aniline (B41778) derivative. nih.gov The development of efficient synthetic routes to these key pyridine-containing intermediates is a critical focus of agrochemical research. researchgate.netresearchgate.netmdpi.com

Precursors for Advanced Materials

The application of functionalized pyridine derivatives extends beyond life sciences into the realm of materials science, where they are used to create materials with specific electronic or optical properties.

Heterocyclic compounds, particularly those containing pyridine, are of great interest in the development of advanced materials such as organic light-emitting diodes (OLEDs) and fluorescent dyes. nbinno.com A structurally analogous compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is utilized to prepare pyridine-triazole derivatives that coordinate with rhenium (Re). ossila.com These resulting organometallic complexes have been shown to be highly photoluminescent, exhibiting quantum yields as high as 55%. ossila.com The synthesis involves converting the carboxylic acid to a hydrazide, followed by cyclization and reaction with anilines to form the pyridine-triazole ligand. ossila.com Given the similar electronic properties and reactivity of chloro and fluoro substituents, this compound is a viable precursor for analogous photoluminescent materials and specialized dyes.

Ligands in Catalyst Design

This compound represents a specialized ligand in the design of catalysts, leveraging the unique electronic and steric properties conferred by its halogen substituents. While specific research on this exact molecule in catalysis is not extensively documented, its structural similarity to other pyridine-2-carboxylic acids allows for an informed discussion of its potential applications. Pyridine-2-carboxylic acids and their derivatives are well-established as effective ligands in various catalytic systems, particularly in oxidation catalysis.

The core functionality of this compound as a ligand stems from its ability to form stable complexes with a variety of transition metals. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, creating a robust coordination environment. The presence of the electron-withdrawing bromine and chlorine atoms on the pyridine ring can significantly influence the electronic properties of the resulting metal complex, thereby modulating its catalytic activity and selectivity.

Research on related pyridine-based ligands has shown their utility in manganese-based oxidation catalysis. These catalysts are often employed for the oxidation of alkenes and alcohols. The pyridine-2-carboxylic acid moiety is believed to be the active ligand that, in coordination with manganese, facilitates the catalytic cycle. It is plausible that this compound could be utilized in similar systems, with the halogen substituents potentially enhancing catalyst stability or altering its reactivity profile.

Furthermore, the structural motif of this compound makes it a candidate for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials with porous structures that can exhibit catalytic properties. The carboxylic acid group can act as a linker to connect metal ions, while the pyridine nitrogen can serve as an additional coordination site. The halogen atoms could introduce specific functionalities within the pores of the MOF, potentially leading to novel catalytic applications. While the direct use of this compound in catalytically active MOFs is yet to be explored in detail, the principles of MOF design suggest its potential in this area.

The following table summarizes the key features of this compound as a potential ligand in catalyst design, based on the known properties of related compounds.

| Feature | Description | Potential Impact on Catalysis |

| Coordination Sites | Pyridine nitrogen and carboxylate oxygen atoms | Forms stable chelate complexes with transition metals, providing a well-defined catalytic center. |

| Electronic Effects | Electron-withdrawing bromine and chlorine substituents | Modifies the electron density at the metal center, influencing the catalyst's redox potential and reactivity. |

| Steric Hindrance | Halogen atoms adjacent to the coordination sites | Can influence the substrate selectivity of the catalyst by controlling access to the active site. |

| Potential Applications | Oxidation catalysis, C-H activation, synthesis of catalytic MOFs | Analogous to other pyridine-2-carboxylic acid ligands that have shown activity in these areas. |

It is important to note that while the foundational chemistry of pyridine-2-carboxylic acids in catalysis is well-established, detailed experimental studies are needed to fully elucidate the specific catalytic performance of complexes derived from this compound. Future research in this area would likely focus on the synthesis and characterization of its metal complexes and their subsequent testing in various catalytic transformations to validate these potential applications.

Role in Medicinal Chemistry and Biological Activity Investigations

Scaffold Design for Drug Discovery and Development

The structural framework of 5-Bromo-3-chloropyridine-2-carboxylic acid is integral to the design of new molecules with potential therapeutic value. Its utility as a starting material or core structure is a key theme in its application in drug discovery.

The pyridine (B92270) ring is a common motif in numerous natural and synthetic bioactive compounds. mdpi.com The rational design of therapeutics often utilizes such "privileged scaffolds" as a foundation for building molecules with desired biological activities. This compound is a useful intermediate for the synthesis of various bioactive compounds. nih.gov The strategic placement of halogen atoms (bromo and chloro) and a carboxylic acid group on the pyridine ring allows medicinal chemists to systematically modify the molecule's size, shape, and electronic properties. These modifications are crucial for optimizing interactions with biological targets like enzymes and receptors. For instance, palladium-catalyzed cross-coupling reactions can be used on bromo-substituted precursors to incorporate a variety of substituents late in the synthetic sequence, enabling the exploration of a wide chemical space to identify potent and selective drug candidates. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. drugdesign.org By synthesizing a series of analogues based on the this compound scaffold, researchers can systematically evaluate how different substituents impact efficacy. For example, in the development of enzyme inhibitors, a series of bi-aryl pyridine carboxylic acids prepared from halogenated pyridines were evaluated to establish SAR. nih.govuni-freiburg.de

Structure-Property Relationship (SPR) studies, on the other hand, investigate how structural changes affect a molecule's physicochemical properties, such as solubility, stability, and membrane permeability. In the context of developing inhibitors for targets like the SARS-CoV-2 main protease (Mpro), SPR analysis revealed that hit compounds derived from screening libraries exhibited medium binding affinities to the target enzyme. europeanreview.org Such studies are critical for ensuring that a potent compound also possesses the necessary drug-like properties to be a viable therapeutic candidate.

Exploration of Biological Activities of Analogues and Derivatives

Derivatives synthesized from or incorporating the this compound scaffold have been investigated for a range of biological activities, demonstrating the versatility of this chemical starting point.

The development of enzyme inhibitors is a major focus of drug discovery. Analogues derived from halogenated pyridine carboxylic acids have shown promise in this area.

Endothelin Converting Enzyme-1 (ECE-1): A series of bi-aryl pyridine carboxylic acids, prepared through palladium-catalyzed cross-couplings of halogenated pyridines, were evaluated as inhibitors of ECE-1. nih.gov ECE-1 is a metalloendopeptidase involved in the production of the potent vasoconstrictor endothelin-1, making it a target for cardiovascular diseases. nih.govmdpi.com The study demonstrated that substituted pyridines can serve as a core structure for potent ECE-1 inhibitors. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. scienceopen.comkuleuven.be High-throughput screening of large compound libraries has been employed to identify potential Mpro inhibitors. europeanreview.orgnih.gov While not directly naming this compound, these screens have identified compounds with inhibitory activity. Subsequent analysis using techniques like Fluorescence Resonance Energy Transfer (FRET) and Surface Plasmon Resonance (SPR) confirmed the inhibitory profiles and binding affinities of these hits. europeanreview.org

| Compound | Target | Assay | IC50 (µM) |

| IMB63-8G | SARS-CoV-2 Mpro | FP | 14.75 ± 8.74 |

| IMB63-8G | SARS-CoV-2 Mpro | FRET | 16.27 ± 0.62 |

| IMB84-8D | SARS-CoV-2 Mpro | FP | 67.69 ± 10.18 |

| IMB84-8D | SARS-CoV-2 Mpro | FRET | 24.25 ± 3.35 |

| IMB26-11E | SARS-CoV-2 Mpro | FP | 41.53 ± 4.01 |

| IMB26-11E | SARS-CoV-2 Mpro | FRET | 32.48 ± 5.19 |

| IMB96-2A | SARS-CoV-2 Mpro | FP | 44.43 ± 8.07 |

| IMB96-2A | SARS-CoV-2 Mpro | FRET | 38.36 ± 6.16 |

| GC-376 (Control) | SARS-CoV-2 Mpro | FP | 5.13 ± 0.41 |

Data sourced from a study on potential SARS-CoV-2 Mpro inhibitors. europeanreview.org

The pyridine scaffold is present in many compounds investigated for anticancer activity. nih.gov Derivatives of halogenated carboxylic acids, including those related to this compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

For instance, novel imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with some compounds exhibiting potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. nih.gov Similarly, 5-hydroxyindole-3-carboxylic acid derivatives demonstrated cytotoxicity against MCF-7 cells while showing no significant toxicity to normal fibroblast cells. nih.gov Another study on 5-bromoindole-2-carboxylic acid hydrazone derivatives identified a compound that was potent against Hep G2 hepatocellular carcinoma cells, inhibiting VEGFR-2 tyrosine kinase activity and inducing apoptosis. d-nb.info These studies highlight the potential of using scaffolds containing bromo-substituted rings and carboxylic acid functionalities in the design of new anticancer agents. nih.govmdpi.com

| Derivative Class | Cell Line | Activity | IC50 (µM) |

| Imidazo[4,5-b]pyridine | MCF-7 (Breast) | CDK9 Inhibition | 0.63 - 1.32 |

| Imidazo[4,5-b]pyridine | HCT116 (Colon) | CDK9 Inhibition | 0.63 - 1.32 |

| 5-hydroxyindole-3-carboxylic acid ester | MCF-7 (Breast) | Cytotoxicity | < 10 |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | Hep G2 (Liver) | VEGFR-2 Inhibition | 14.3 |

Data compiled from studies on related heterocyclic compounds. nih.govnih.govd-nb.info

Chronic inflammation is implicated in a wide range of diseases. mdpi.com A derivative structurally related to this compound has been specifically investigated for its anti-inflammatory properties. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was examined for its ability to reduce inflammatory responses in activated microglia, which are immune cells in the central nervous system. nih.gov The study found that LX007 inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated microglial cells. nih.gov The mechanism of action was attributed to the downregulation of the MAPKs and NF-κB signaling pathways, which are key regulators of inflammation. nih.gov These findings suggest that the bromo-chloro substituted aromatic core could be a promising scaffold for developing novel anti-inflammatory agents. nih.gov

Mechanistic Insights into Biological Interactions

A thorough review of scientific databases and literature reveals a lack of specific studies detailing the binding affinity and selectivity profile of this compound for any biological target. Such studies are crucial for understanding the potential therapeutic applications and off-target effects of a compound. Binding assays would be required to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) against a panel of receptors, enzymes, and ion channels to establish its potency and selectivity. Without such data, any discussion of its specific biological interactions would be purely speculative.

Computational Chemistry in Pharmaceutical Research

There are no published molecular docking or molecular dynamics simulation studies specifically featuring this compound. These computational techniques are instrumental in modern drug discovery for predicting the binding mode and affinity of a ligand to a protein target.

In a hypothetical molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and scoring functions would be used to estimate the binding affinity. The carboxylic acid group would be expected to form key hydrogen bonds or ionic interactions with polar residues in the binding site, while the bromo-chloropyridine ring could engage in hydrophobic and halogen bonding interactions.

Molecular dynamics simulations could then be employed to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of solvent molecules. These simulations can help to refine the understanding of the intermolecular interactions that govern molecular recognition.

Specific quantum mechanical investigations, such as Density Functional Theory (DFT) or Molecular Electrostatic Potential (MEP) analysis, for this compound are not available in the current body of scientific literature. These methods provide detailed insights into the electronic structure and reactivity of a molecule.

A DFT study would calculate the electron distribution and orbital energies of the compound. The presence of the electron-withdrawing bromine and chlorine atoms, in addition to the carboxylic acid group, would significantly influence the electronic properties of the pyridine ring, making it electron-deficient. This, in turn, would affect its reactivity and interaction with biological macromolecules.

An MEP analysis would visualize the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the oxygen atoms of the carboxyl group would be expected to have a strong negative potential, making them likely hydrogen bond acceptors. The hydrogen of the carboxyl group would exhibit a positive potential, acting as a hydrogen bond donor. The halogen atoms could also exhibit regions of positive potential (sigma-holes), which could participate in halogen bonding.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise molecular structure of 5-Bromo-3-chloropyridine-2-carboxylic acid.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. Through techniques like electrospray ionization (ESI), the molecule can be ionized to produce a molecular ion peak corresponding to its mass-to-charge ratio (m/z). For C₆H₃BrClNO₂, the expected molecular weight is approximately 236.45 g/mol . synquestlabs.commdpi.comscbt.com High-resolution mass spectrometry (HRMS) would further confirm the elemental formula by providing a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H NMR Spectroscopy | Provides information on the proton environment, including chemical shift, integration, and coupling. | Elucidates the position and connectivity of the hydrogen atoms on the pyridine (B92270) ring. |

| ¹³C NMR Spectroscopy | Details the chemical environment of each carbon atom in the molecule. | Confirms the carbon skeleton and the positions of the substituents. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Confirms the molecular formula (C₆H₃BrClNO₂) and overall mass. |

Chromatographic Methods for Purification and Analysis (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of non-volatile compounds. A validated HPLC method, typically using a reverse-phase column (e.g., C18), would allow for the quantification of the compound's purity. By comparing the retention time of the main peak to that of a certified reference standard, the identity can be confirmed, while the peak area provides a measure of its concentration and purity. Purity levels for commercially available this compound are often cited as 97% or higher. synquestlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly powerful for identifying the compound in complex matrices and for detecting trace-level impurities. An LC-MS method would involve separating the sample on an HPLC column and then directly introducing the eluent into the mass spectrometer. This allows for the simultaneous acquisition of retention time data and mass spectral data, providing a high degree of confidence in both the identification of the target compound and the characterization of any co-eluting substances.

X-ray Crystallography for Solid-State Structural Analysis

X-ray Crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not prominently published, structural analyses of related pyridine carboxylic acid derivatives are common in the literature. These studies provide valuable insights into how substituents on the pyridine ring influence crystal packing and the formation of supramolecular structures through interactions like hydrogen bonding. For this compound, X-ray crystallography would unequivocally confirm the substitution pattern on the pyridine ring and detail the conformation of the carboxylic acid group relative to the ring.

| Analytical Method | Purpose | Key Data Generated |

| HPLC | Purity assessment and quantification. | Retention time, peak area, purity percentage. |

| LC-MS | Identification in complex mixtures and impurity profiling. | Retention time, mass-to-charge ratio (m/z) of parent compound and impurities. |

| X-ray Crystallography | Absolute 3D molecular structure determination. | Atomic coordinates, bond lengths, bond angles, crystal packing information. |

Future Research Directions and Overarching Challenges

Innovation in Efficient and Sustainable Synthetic Strategies

Furthermore, there is a push towards using more benign building blocks to minimize hazardous waste. The use of chlorinated intermediates is considered advantageous over bromo and iodo analogs in subsequent functionalization reactions, such as metal-catalyzed cross-couplings, as it generates more environmentally benign chlorine-containing waste. google.com The goal is to devise more economical and efficient synthetic routes that are both high-yielding and adhere to the principles of green chemistry. google.com

Discovery of Novel Reactivity Patterns and Transformation Pathways

The unique arrangement of a carboxylic acid, a chlorine atom, and a bromine atom on the pyridine (B92270) ring of 5-Bromo-3-chloropyridine-2-carboxylic acid provides distinct reactivity at each position, opening up diverse transformation pathways. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, which allows for the introduction of various aryl or heteroaryl groups at the 5-position. mdpi.com However, the presence of labile protons, such as in the carboxylic acid group, can complicate these reactions. mdpi.com Future research will likely focus on developing robust catalytic systems that are tolerant of such functional groups.

Nucleophilic aromatic substitution (SNAr) is another key transformation, typically involving the displacement of the chlorine atom. The reactivity and selectivity of these reactions are highly dependent on reaction conditions. google.comnih.gov Under standard conditions, substitutions on related dichloropyridine systems have been shown to preferentially yield undesired isomers, highlighting the need for novel methods to control reactivity. google.com

Exploring the interplay between the different functional groups will be crucial for discovering new synthetic routes. For example, the selective halogenation of pyridine rings is a persistent challenge in synthetic chemistry, often requiring harsh conditions or complex directing groups. nih.govchemrxiv.org The development of milder, more selective methods for modifying the halogen substituents on the core scaffold will enable the synthesis of a wider range of derivatives. nih.govresearchgate.net

Expanding Applications in Drug Discovery and Advanced Materials

This compound and its analogs are recognized as important intermediates in the development of new pharmaceuticals and advanced materials. echemi.comguidechem.com The pyridine scaffold is a privileged structure in drug design, appearing in numerous bioactive compounds. nih.govmdpi.com

Drug Discovery: Derivatives of this compound have shown significant potential in medicinal chemistry. For example, a structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors, indicating its utility in developing treatments for conditions affected by these neurotransmitter systems. nih.govpharm.or.jp Another analog, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is used in the synthesis of allosteric adenosine A2A receptor modulators for potential insomnia treatments. ossila.com The core structure is broadly classified as a bulk drug intermediate, with potential antibacterial properties also being explored. echemi.comguidechem.com

Advanced Materials: Beyond pharmaceuticals, this class of compounds is finding applications in materials science. 5-Bromo-3-fluoropyridine-2-carboxylic acid is utilized to prepare pyridine-triazole derivatives that can be coordinated with rhenium (Re) to create photoluminescent materials. ossila.com These Re-pyridine-triazole complexes have demonstrated high photoluminescence quantum yields of up to 55%, suggesting their potential use in catalysts, organometallic complexes, and photoluminescent dyes. ossila.com Further research is expected to expand the utility of these pyridine-based building blocks in the creation of novel functional materials.

Harnessing Computational Insights for Rational Design and Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating research and development involving complex molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are being used to predict reactivity, guide synthesis, and design novel compounds with desired properties. researchgate.net

DFT studies, for instance, can provide valuable insights into the electronic structure of pyridine derivatives. By analyzing frontier molecular orbitals (HOMO-LUMO), reactivity indices, and molecular electrostatic potential, researchers can better understand and predict possible reaction pathways. mdpi.comrsc.org This predictive power helps in designing more efficient synthetic strategies and explaining experimental outcomes. mdpi.com

In the context of drug discovery, molecular docking simulations are used to predict how derivatives might bind to specific biological targets, such as enzyme active sites. nih.gov This allows for the rational design of new potential drug candidates with improved efficacy and selectivity. Computational tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug development process.

Addressing Scalability and Industrial Feasibility in Synthesis

A primary focus for industrial application is the development of more efficient and economical synthetic routes that can overcome the limitations of current methods. google.com This involves minimizing the number of reaction steps, maximizing yield, and designing processes that are safe and scalable. The development of a method for synthesizing a related compound, 5-Bromo-2,4-dichloropyridine, specifically aimed to overcome the "negative factors in the amplified production," highlighting the importance of robust and reproducible industrial processes. google.com

The existence of patented "industrial processes" for related complex heterocyclic compounds indicates a strong commercial interest and an active effort to address these scalability issues. Future research in this area will need to balance the chemical efficiency of a synthesis with its economic feasibility and environmental impact to enable the widespread application of this valuable chemical intermediate.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1189513-51-6 | guidechem.comscbt.com |

| Molecular Formula | C₆H₃BrClNO₂ | echemi.comscbt.com |

| Molecular Weight | 236.45 g/mol | echemi.comguidechem.com |

| Appearance | White Solid | guidechem.com |

| Melting Point | 157-159°C | guidechem.com |

| Boiling Point (Predicted) | 322.3 ± 42.0 °C | echemi.com |

| Density (Predicted) | 1.917 ± 0.06 g/cm³ | echemi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.